molecular formula C9H14N2O2 B1441592 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone CAS No. 1197815-66-9

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Cat. No. B1441592
CAS RN: 1197815-66-9
M. Wt: 182.22 g/mol
InChI Key: PRYVLCUXMUSTBM-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is a chemical compound with the CAS number 1197815-66-9 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone is characterized by the presence of a pyrazole ring, a tert-butyl group, and a hydroxy group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone are not specified in the retrieved information .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

The compound serves as a precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B. These compounds have shown potential in various biological activities, including anticancer, anti-inflammatory, and analgesic effects .

Development of Antimicrobial Agents

Pyrazole derivatives, including 3-ACETYL-1-TERT-BUTYL-4-HYDROXY-1H-PYRAZOLE, have been studied for their antimicrobial properties. They are considered promising scaffolds for the discovery of new antimicrobial agents due to their structural versatility .

Agricultural Chemical Research

In agriculture, pyrazole derivatives are explored for their potential use as pesticides and herbicides. The structural adaptability of these compounds allows for the development of targeted solutions for pest and weed control .

Antituberculosis Activity

Research has indicated that pyrazole derivatives exhibit antituberculosis activity. This makes them valuable in the search for new treatments against tuberculosis, especially in the face of rising antibiotic resistance .

Anti-inflammatory and Analgesic Applications

Due to their anti-inflammatory and analgesic properties, pyrazole derivatives are being researched for their potential use in the treatment of chronic pain and inflammatory diseases .

Anticancer Research

The anticancer potential of pyrazole derivatives is a significant area of research. These compounds are being studied for their ability to inhibit the growth of cancer cells and could lead to the development of new oncological therapies .

Safety and Hazards

The safety and hazards associated with 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone are not specified in the retrieved information .

properties

IUPAC Name

1-(1-tert-butyl-4-hydroxypyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVLCUXMUSTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694995
Record name 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

CAS RN

1197815-66-9
Record name 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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